7-Xylosyl-10-deacetylbaccatin III

Solubility Extraction Formulation

7-Xylosyl-10-deacetylbaccatin III is a C-7 xylosylated taxane that undergoes enzymatic bioconversion to 10-deacetylbaccatin III (10-DAB), the critical paclitaxel/docetaxel intermediate. Its enhanced hydrophilicity enables selective extraction, tapping a precursor pool up to 5-fold more abundant than paclitaxel in Taxus biomass. Procure as a distinct biotechnological substrate for xylosidase-catalyzed hydrolysis—an orthogonal pathway that maximizes 10-DAB yield from a single batch. Essential for integrated biorefineries, green semi-synthesis, and taxane metabolism studies.

Molecular Formula C34H44O14
Molecular Weight 676.7 g/mol
CAS No. 157664-03-4
Cat. No. B024252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Xylosyl-10-deacetylbaccatin III
CAS157664-03-4
Molecular FormulaC34H44O14
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O
InChIInChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1
InChIKeyPAYIYFPUFSJTDA-HEJNHQNCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





7-Xylosyl-10-deacetylbaccatin III (CAS 157664-03-4): A Strategic Taxane Precursor for Semi-Synthetic Paclitaxel Production


7-Xylosyl-10-deacetylbaccatin III (7-Xylosyl-10-DAB) is a naturally occurring taxane diterpenoid classified as a xylosyl-containing baccatin derivative. Its core structure is based on the taxane skeleton, but it lacks the C-13 side chain crucial for paclitaxel's potent anticancer activity [1]. Instead, it features a β-D-xylopyranosyl group at the C-7 position and a free hydroxyl at C-10. This specific glycosylation at C-7 is a key discriminator, as it fundamentally alters the compound's physicochemical properties and metabolic fate compared to its aglycone counterpart, 10-deacetylbaccatin III (10-DAB) [1][2]. While 7-Xylosyl-10-DAB itself has minimal direct cytotoxic potential, its primary scientific and industrial value lies in its role as a renewably sourced prodrug precursor. Through selective enzymatic or chemical hydrolysis of the C-7 xylosyl moiety, it can be efficiently bioconverted into 10-DAB, a critical starting material for the semi-synthesis of blockbuster anticancer agents like paclitaxel and docetaxel [2][3].

Why 10-Deacetylbaccatin III Cannot Simply Substitute for 7-Xylosyl-10-deacetylbaccatin III in Biocatalytic Production Pipelines


Generic substitution of 7-xylosyl-10-deacetylbaccatin III with its non-xylosylated analog, 10-deacetylbaccatin III (10-DAB), is not functionally equivalent within a biorefining context and will lead to a strategic loss of sourcing optionality . The C-7 xylosyl group makes the target compound significantly more hydrophilic than 10-DAB, a property that impacts both its natural abundance in certain Taxus species and its selective extractability from complex biomass [1]. Critically, 7-xylosyltaxanes often represent a major untapped reservoir of the paclitaxel core in yew bark, with research indicating their content can be at least 5-fold higher than that of paclitaxel itself [2]. Substituting with direct 10-DAB extraction ignores this larger pool of xylosylated precursors. A dual-extraction and bioconversion strategy, where 7-Xylosyl-10-DAB is isolated and then enzymatically hydrolyzed, represents a superior, orthogonal pathway to maximize the total 10-DAB yield from a given biomass feed, a value proposition that direct 10-DAB extraction alone cannot fulfill [3]. Therefore, 7-Xylosyl-10-DAB is not a redundant inventory item; it is a distinct biotechnological substrate.

Head-to-Head Quantitative Differentiation of 7-Xylosyl-10-deacetylbaccatin III from its Closest Analogs for Procurement Decision-Making


Aqueous Solubility Advantage: 7-Xylosyl-10-DAB vs. 10-DAB

The presence of the C-7 xylosyl group in 7-Xylosyl-10-DAB confers a measurable increase in calculated aqueous solubility compared to its aglycone, 10-deacetylbaccatin III (10-DAB). 7-Xylosyl-10-DAB has a calculated solubility of 0.1 g/L at 25°C , whereas 10-DAB is practically insoluble in water (<1 mg/mL or <0.1 g/L) . This difference, while seemingly small, qualifies 7-Xylosyl-10-DAB as 'very slightly soluble' versus the 'insoluble' classification of 10-DAB. This translates to a higher concentration of free taxane core in aqueous extraction media, potentially improving mass transfer during initial biomass processing steps.

Solubility Extraction Formulation

Biomass Sourcing Optionality: Aggregated 7-Xylosyltaxane Pool vs. Isolated 10-DAB Yield

In Taxus wallichiana biomass, the total pool of C-7 xylosylated taxanes, which includes 7-Xylosyl-10-DAB, can serve as a highly abundant source of the 10-DAB core. A patented conversion process demonstrates that starting from this mixture of 7-xylosyl-10-deacetyl taxols, the yield of the target precursor 10-DAB can reach up to 2.2 grams per kilogram of dried plant material [1]. This is in stark contrast to the reported direct isolation yield of 10-DAB from Taxus brevifolia bark via traditional methods, which is typically only 0.02% (or 0.2 g/kg) [2]. This indicates that channeling the xylosyl-precursor pool can theoretically enhance the recoverable 10-DAB core yield by an order of magnitude compared to relying on the extraction of free 10-DAB alone.

Phytochemistry Biorefining Yield Optimization

Enzymatic Substrate Specificity: Bacterial Xylosidase Activity on 7-Xylosyl-10-DAB

A strain of Moraxella sp. produces a C-7 xylosidase with a remarkably broad substrate range, capable of hydrolytically removing the xylosyl group from several 7-xylosyltaxanes. This enzyme is active not only on the complex anticancer molecule 7-xylosylpaclitaxel but also on the side chain-deficient precursors, 7-xylosylbaccatin III and 7-xylosyl-10-deacetylbaccatin III [1]. This specific activity converts these precursors directly into the key intermediates baccatin III and 10-DAB, respectively. The non-specific nature of this enzyme across the 7-xylosyltaxane family makes 7-Xylosyl-10-DAB a recognized and viable substrate within an established biocatalytic toolkit, unlike many synthetic analogs which may require bespoke engineering.

Biocatalysis Enzyme Kinetics Biotransformation

High-Value Application Scenarios for Procuring 7-Xylosyl-10-deacetylbaccatin III Based on Proven Differentiation


Integrated Biorefinery for Paclitaxel Semi-Synthesis

In a Taxus chinensis var. mairei biorefinery, an integrated process can be designed to co-extract 7-Xylosyl-10-DAB alongside other high-value taxanes. The enhanced aqueous solubility of the xylosylated precursor compared to 10-DAB enables a selective aqueous-organic extraction, enriching the xylosylated fraction [1]. This fraction, which represents an aggregated 10-DAB pool potentially yielding up to 2.2 g/kg of biomass, is then selectively hydrolyzed by a Moraxella-derived xylosidase to generate 10-DAB [2][3]. This orthogonal strategy avoids competing with the direct extraction of native 10-DAB and dramatically increases the total yield of this critical intermediate from a single batch of biomass, enhancing the commercial viability of the operation.

Green Chemistry Biocatalytic Platform for 10-DAB Production

A chemical synthesis laboratory aiming to adopt greener methodologies can procure 7-Xylosyl-10-DAB as the ideal test substrate. The enzymatic de-glycosylation can be performed under mild, near-neutral pH conditions, yielding 10-DAB without the hazardous reagents, extreme temperatures, or low yields associated with some chemical de-protection or side-chain removal steps [1]. This offers a safer, more sustainable, and potentially higher-yielding route to the advanced paclitaxel intermediate, validated by its demonstrated substrate compatibility with known xylosidases.

Phytochemical Research on the Taxane Biosynthetic Pathway

For researchers investigating the late-stage modifications of the taxane core, 7-Xylosyl-10-DAB is an essential intermediate for studying the xylosyltransferase and xylosidase enzymes that govern the flux between glycosylated and aglycone forms. Its seasonal concentration profile, which is positively correlated with 10-DAB accumulation in T. chinensis, confirms its dynamic role as a storage or transport form of the paclitaxel backbone [1][2]. This makes it a necessary standard for any comprehensive quantitative HPLC or LC-MS study of taxane metabolism.

Quote Request

Request a Quote for 7-Xylosyl-10-deacetylbaccatin III

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.